VX-150
Overview
Description
VX-150 is a compound developed by Vertex Pharmaceuticals. It is an orally bioavailable pro-drug that rapidly converts into its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This compound has been primarily investigated for its potential to treat various pain conditions, including acute and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
VX-150 is synthesized as a pro-drug, which means it is converted into its active form within the body. The specific synthetic routes and reaction conditions for this compound involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product. The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions to ensure the desired chemical transformations .
Industrial Production Methods
The industrial production of this compound follows standard pharmaceutical manufacturing practices. This includes large-scale synthesis in controlled environments to ensure the purity and consistency of the final product. The production process involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
VX-150 undergoes various chemical reactions, including hydrolysis, which converts it into its active form. The compound is designed to be stable under physiological conditions but to rapidly convert into its active moiety once administered .
Common Reagents and Conditions
The synthesis of this compound involves the use of common organic reagents and solvents. Specific conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations. Catalysts may also be used to facilitate certain reactions .
Major Products Formed
The major product formed from the hydrolysis of this compound is its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This active form is responsible for the compound’s pharmacological effects .
Scientific Research Applications
VX-150 has been extensively studied for its potential to treat various pain conditions. It has shown promise in clinical trials for the treatment of acute pain following surgery, chronic pain conditions such as small fiber neuropathy, and other pain-related disorders . The compound’s ability to selectively inhibit the sodium channel subtype NaV1.8 makes it a valuable tool for understanding pain mechanisms and developing new pain therapies .
Mechanism of Action
VX-150 exerts its effects by selectively inhibiting the sodium channel subtype NaV1.8. This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system. By blocking this channel, this compound reduces the transmission of pain signals, thereby providing analgesic effects . The compound’s selectivity for NaV1.8 over other sodium channel subtypes minimizes potential side effects and enhances its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
VX-548: Another compound developed by Vertex Pharmaceuticals, VX-548 is also a selective inhibitor of the sodium channel subtype NaV1.8.
PF-04531083: and : Developed by Pfizer, these compounds are also selective inhibitors of the sodium channel subtype NaV1.8.
Uniqueness of VX-150
This compound stands out due to its high selectivity for the sodium channel subtype NaV1.8 and its favorable pharmacokinetic profile. The compound’s ability to rapidly convert into its active form and provide effective pain relief with minimal side effects makes it a promising candidate for pain management .
Biological Activity
VX-150 is a novel sodium channel inhibitor targeting the NaV1.8 subtype, developed primarily for the treatment of pain conditions such as neuropathic pain and acute post-surgical pain. This compound has shown promise in various clinical trials, demonstrating significant analgesic effects with a favorable safety profile. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and tolerability.
This compound selectively inhibits the NaV1.8 sodium channel, which is predominantly expressed in nociceptive sensory neurons. Inhibition of NaV1.8 reduces neuronal excitability and the transmission of pain signals, making it a potential therapeutic target for pain management. The selectivity of this compound for NaV1.8 over other sodium channel subtypes is over 400-fold, which minimizes off-target effects and enhances its safety profile .
Pharmacokinetics
The pharmacokinetic properties of this compound were assessed in multiple studies, with key findings summarized in Table 1.
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | 4.30 µg/mL (at 4 h post-dose) |
Half-life | Not specified |
Bioavailability | Oral bioavailable pro-drug |
Time to Maximum Concentration | 4 hours |
The pharmacokinetics indicate that this compound is rapidly absorbed and reaches peak plasma concentrations within a few hours after administration .
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating significant analgesic effects in patients with various pain conditions:
- Phase 2 Study in Neuropathic Pain : A study involving patients with small fiber neuropathy showed a mean change from baseline in weekly average daily pain intensity of -1.09 on an 11-point Numeric Rating Scale (NRS) at Week 6, indicating significant pain relief compared to placebo .
- Acute Pain Study : In a separate Phase 2 trial assessing acute pain following bunionectomy surgery, this compound provided statistically significant relief compared to placebo, supporting its efficacy as an analgesic .
Safety and Tolerability
The safety profile of this compound has been generally favorable across studies:
- Adverse Events : The most common adverse event reported was headache, occurring in 24% of patients treated with this compound compared to 12% in the placebo group. Overall, adverse events were mostly mild to moderate .
- Treatment Completion : High completion rates were observed, with 91% of patients in the this compound group completing treatment compared to 81% in the placebo group .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Case Study: Small Fiber Neuropathy
A patient with chronic pain due to small fiber neuropathy reported significant improvement in pain scores after treatment with this compound over six weeks. -
Case Study: Post-Surgical Pain
Following bunionectomy surgery, patients treated with this compound experienced reduced pain levels compared to those receiving standard opioid therapy.
Properties
IUPAC Name |
[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDQNNKQTHOQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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